4-(Pyrrolidin-1-yl)pyrimidin-5-amine
Overview
Description
4-(Pyrrolidin-1-yl)pyrimidin-5-amine is a heterocyclic compound that features a pyrrolidine ring attached to a pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have shown activity againstTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , organisms responsible for sleeping sickness and malaria respectively .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule . The spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Related 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities , suggesting that they may interfere with the life cycle of these parasites or inhibit essential biochemical pathways.
Pharmacokinetics
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the molecule’s stereochemistry and increasing three-dimensional coverage . These properties can influence the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Related 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities , indicating potential therapeutic effects against sleeping sickness and malaria.
Biochemical Analysis
Biochemical Properties
4-(Pyrrolidin-1-yl)pyrimidin-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with selective androgen receptor modulators (SARMs), which are crucial in regulating androgen receptors . The interaction between this compound and these receptors involves binding to the receptor sites, leading to modulation of their activity. Additionally, the compound’s pyrrolidine ring contributes to its stereochemistry, enhancing its binding affinity and selectivity towards target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell proliferation and survival . By binding to specific proteins within this pathway, this compound can alter the phosphorylation status of key signaling molecules, thereby impacting gene expression and metabolic activities within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)pyrimidin-5-amine typically involves the formation of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the pyrrolidine moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-(Pyrrolidin-1-yl)pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrimidine: The core structure without the pyrrolidine moiety.
4-(Pyrrolidin-1-yl)benzonitrile: A compound with a similar pyrrolidine ring but attached to a different aromatic system
Uniqueness
4-(Pyrrolidin-1-yl)pyrimidin-5-amine is unique due to the combination of the pyrrolidine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
4-pyrrolidin-1-ylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATGJJKFMXRJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286672 | |
Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-92-2 | |
Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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